(1-Fluorocyclobutyl)methanamine hydrochloride

Catalog No.
S925665
CAS No.
1462885-81-9
M.F
C5H11ClFN
M. Wt
139.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Fluorocyclobutyl)methanamine hydrochloride

CAS Number

1462885-81-9

Product Name

(1-Fluorocyclobutyl)methanamine hydrochloride

IUPAC Name

(1-fluorocyclobutyl)methanamine;hydrochloride

Molecular Formula

C5H11ClFN

Molecular Weight

139.6 g/mol

InChI

InChI=1S/C5H10FN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H

InChI Key

CFWPMGNAIUPAFL-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN)F.Cl

Canonical SMILES

C1CC(C1)(CN)F.Cl
  • Chemical Intermediate: Due to the presence of a reactive amine group and a fluorocyclobutyl moiety, (1-Fluorocyclobutyl)methanamine hydrochloride could potentially be a useful building block for the synthesis of more complex molecules in medicinal chemistry or materials science. However, specific examples of its use in this context are not documented in scientific literature.
  • Reference Standard: Several chemical suppliers list (1-Fluorocyclobutyl)methanamine hydrochloride as a research chemical (, ). This suggests it may be used as a reference standard for analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

(1-Fluorocyclobutyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which consists of a cyclobutane ring with a fluorine atom and a methanamine moiety. The presence of the fluorine atom enhances its chemical properties, making it an interesting subject for research in both synthetic and medicinal chemistry. The hydrochloride salt form is often used to improve solubility and stability, which is crucial for biological applications.

The reactivity of (1-Fluorocyclobutyl)methanamine hydrochloride can be attributed to its functional groups. The amine group can participate in various nucleophilic substitution reactions, while the fluorine atom can influence the compound's electrophilic characteristics. Typical reactions may include:

  • Nucleophilic Substitution: The amine can react with electrophiles to form new amine derivatives.
  • Fluorine Exchange Reactions: The fluorine atom may be substituted by other nucleophiles under appropriate conditions, altering the compound's properties.

The synthesis of (1-Fluorocyclobutyl)methanamine hydrochloride typically involves several steps:

  • Formation of Cyclobutane Ring: Cyclobutane can be synthesized through cyclization reactions involving suitable precursors.
  • Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating reagents.
  • Amine Formation: The methanamine group can be introduced via reductive amination or direct amination methods.
  • Hydrochloride Salt Formation: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

(1-Fluorocyclobutyl)methanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting central nervous system disorders.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecular architectures.
  • Material Science: Its properties may lend themselves to applications in developing new materials with specific functionalities.

Studies on similar compounds suggest that (1-Fluorocyclobutyl)methanamine hydrochloride may interact with various biological targets, including receptors and enzymes involved in neurotransmission. Understanding these interactions is crucial for assessing its pharmacological potential and safety profile.

Several compounds share structural similarities with (1-Fluorocyclobutyl)methanamine hydrochloride, each exhibiting unique properties and activities:

Compound NameStructure TypeNotable Activity
1-AminocyclobutaneCyclobutane derivativePotential neuroactive effects
CyclopropylmethanamineCyclopropane derivativeAntidepressant-like activity
2-FluoropropylaminePropylamine derivativeInvolved in neurotransmitter modulation

The uniqueness of (1-Fluorocyclobutyl)methanamine hydrochloride lies in its specific combination of a cyclobutane structure with a fluorinated substituent, which may enhance its biological activity compared to non-fluorinated analogs.

Retrosynthetic Analysis

The retrosynthetic analysis of (1-Fluorocyclobutyl)methanamine hydrochloride follows established principles of synthetic design, working backwards from the target molecule to identify appropriate precursor molecules and synthetic strategies [1] [2]. The compound can be deconstructed into several key synthetic units: the cyclobutyl ring system, the fluorine substituent, the methanamine functional group, and the hydrochloride salt form.

The primary retrosynthetic disconnections involve strategic bond cleavage to reveal synthetically accessible precursors. The most straightforward approach involves disconnection of the carbon-nitrogen bond linking the methanamine group to the cyclobutyl ring, which corresponds to reliable amination reactions [1]. This disconnection leads to a fluorocyclobutyl electrophile and an appropriate nitrogen nucleophile.

Alternative disconnection strategies include cyclobutyl ring formation as a late-stage operation, fluorine introduction at various synthetic stages, and functional group interconversion approaches. The choice of disconnection strategy depends on the availability of starting materials, reaction selectivity requirements, and overall synthetic efficiency considerations [2] [3].

Principal Synthetic Routes

Cyclobutyl Ring Construction

Cyclobutane ring formation represents a fundamental challenge in the synthesis of (1-Fluorocyclobutyl)methanamine hydrochloride due to the inherent ring strain of four-membered carbocycles. Several established methodologies have been developed for cyclobutane construction, each offering distinct advantages and limitations [4] [5].

Photochemical [2+2] cycloaddition reactions provide the most widely utilized approach for cyclobutane synthesis [6] [5]. These reactions involve the photoexcitation of alkenes followed by cyclization to form four-membered rings. The process typically requires ultraviolet irradiation at wavelengths around 254-370 nanometers and can be performed using direct excitation or photosensitized conditions [6] [7].

Copper-catalyzed [2+2] cycloaddition offers an alternative approach with enhanced selectivity and milder reaction conditions [5]. These transformations utilize copper(I) catalysts in combination with appropriate ligands to facilitate the cycloaddition process. Typical reaction conditions involve temperatures ranging from ambient to 60 degrees Celsius and reaction times of 2-12 hours [5].

Metal-mediated cyclization reactions provide another avenue for cyclobutane formation through carbene or carbenoid intermediates [8]. These approaches often employ rhodium or other transition metal catalysts to generate reactive intermediates that undergo intramolecular cyclization to form the desired four-membered ring [8] [9].

Methanamine Functionalization

The introduction of the methanamine functional group can be accomplished through several complementary synthetic strategies, each offering distinct advantages depending on the nature of the cyclobutyl precursor and the desired reaction conditions.

Reductive amination represents the most versatile approach for methanamine introduction [16]. This methodology involves the condensation of an aldehyde or ketone precursor with ammonia or an amine source, followed by reduction of the resulting imine intermediate. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and hydrogen gas with palladium catalysts [16]. Reaction conditions typically involve temperatures of 0-25 degrees Celsius and reaction times of 4-12 hours [16].

Gabriel synthesis provides an alternative approach for primary amine introduction through phthalimide intermediates . This method involves nucleophilic substitution of an alkyl halide with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine. The Gabriel synthesis offers excellent selectivity for primary amine formation but requires basic hydrolysis conditions .

Catalytic hydrogenation of nitrile precursors represents another reliable method for methanamine synthesis . This approach utilizes palladium or nickel catalysts under hydrogen atmosphere to reduce cyano groups to primary amines. Typical reaction conditions involve hydrogen pressures of 1-5 atmospheres, temperatures of 25-60 degrees Celsius, and reaction times of 8-16 hours .

Hydrochloride Salt Formation

The formation of hydrochloride salts represents the final step in the synthesis of (1-Fluorocyclobutyl)methanamine hydrochloride and serves multiple purposes including enhanced stability, improved solubility, and facilitated purification [18] [19].

Direct treatment with hydrochloric acid provides the most straightforward approach for hydrochloride salt formation [18]. This method involves dissolving the free amine in an appropriate solvent followed by addition of hydrochloric acid until precipitation of the hydrochloride salt occurs. Common solvents include ethanol, methanol, diethyl ether, and dichloromethane [20] [19].

The stoichiometry of acid addition requires careful control to ensure complete salt formation without excess acid contamination. Typically, a slight molar excess (1.05-1.10 equivalents) of hydrochloric acid is employed to drive the salt formation to completion [20]. The reaction proceeds rapidly at ambient temperature and is essentially quantitative under appropriate conditions [19].

Solvent selection plays a crucial role in optimizing salt crystallization and purity. Ethereal solvents such as diethyl ether or dimethoxyethane often provide superior crystallization properties compared to alcoholic solvents, resulting in higher purity and improved filtration characteristics [20] [21].

Alternative and Emerging Synthetic Strategies

Photochemical and Radical Approaches

Photochemical methodologies have emerged as powerful tools for the construction of complex cyclobutane frameworks under mild and environmentally benign conditions [6] [22]. These approaches leverage the unique reactivity patterns accessible through photoexcitation to achieve transformations that are challenging or impossible under thermal conditions.

Visible-light photoredox catalysis represents a particularly promising development in cyclobutane synthesis [4]. These reactions utilize ruthenium or iridium photocatalysts to generate radical intermediates that undergo cyclization to form four-membered rings. The methodology offers excellent functional group tolerance and operates under ambient temperature conditions [4].

Photosensitized [2+2] cycloaddition reactions provide enhanced selectivity compared to direct excitation methods [23]. These transformations employ organic photosensitizers such as thioxanthone or benzophenone to facilitate energy transfer processes. The use of photosensitizers allows for wavelength-selective activation and improved reaction control [6] [23].

Radical-mediated fluorination approaches offer complementary reactivity to traditional electrophilic and nucleophilic fluorination methods [24]. These reactions typically involve the generation of carbon-centered radicals followed by fluorine atom transfer from appropriate fluorine sources. Common radical initiators include benzoyl peroxide, azobisisobutyronitrile, and photoredox catalysts [24].

Catalytic and Green Chemistry Methods

The development of catalytic methodologies for fluorine introduction has gained significant attention due to environmental and economic considerations [25] [26]. These approaches aim to minimize waste generation, reduce energy consumption, and improve overall process sustainability.

Transition metal-catalyzed fluorination reactions offer enhanced selectivity and milder reaction conditions compared to traditional fluorination methods [13] [27]. Palladium, copper, and silver catalysts have been successfully employed for various fluorination transformations. These catalysts facilitate carbon-fluorine bond formation through well-defined mechanistic pathways [27].

Solid-state mechanochemical fluorination represents an emerging green chemistry approach that eliminates the need for hazardous organic solvents [28] [29]. This methodology utilizes mechanical energy to drive fluorination reactions in the solid state, offering reduced environmental impact and simplified purification procedures [29].

Electrochemical fluorination methods provide reagent-free approaches to carbon-fluorine bond formation [30] [31]. These reactions utilize electrical energy to drive fluorination processes and offer excellent atom economy. Flow electrochemical systems have been developed to enhance safety and scalability [31].

Optimization of Synthetic Parameters

Yield and Purity Considerations

Optimization of reaction yields and product purity requires systematic investigation of multiple reaction parameters and their interdependent effects on reaction outcomes [32] [33]. Design of experiments approaches provide efficient methodologies for identifying optimal reaction conditions while minimizing the number of required experiments [32].

Temperature optimization plays a crucial role in maximizing reaction efficiency while minimizing side product formation. For fluorination reactions, temperatures typically range from -10 to 80 degrees Celsius, with optimal conditions depending on the specific fluorinating reagent and substrate reactivity [10] [34]. Higher temperatures generally increase reaction rates but may also promote decomposition or side reactions [32].

Solvent selection significantly impacts both reaction efficiency and product isolation procedures [33]. Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and N,N-dimethylformamide are commonly employed for fluorination reactions due to their ability to solubilize fluoride salts and stabilize ionic intermediates [14] [33].

Reaction time optimization requires balancing conversion efficiency against side product formation [32]. Typical reaction times range from 2 to 24 hours, with shorter times preferred when feasible to minimize impurity formation. Real-time monitoring using analytical techniques can provide valuable guidance for determining optimal reaction endpoints [32].

Reaction Kinetics and Mechanistic Insights

Understanding the kinetic and mechanistic aspects of (1-Fluorocyclobutyl)methanamine hydrochloride synthesis provides essential insights for process optimization and scale-up considerations [35] [36]. Detailed kinetic studies enable the identification of rate-limiting steps and the optimization of reaction conditions to maximize efficiency.

Fluorination reaction kinetics are often complex due to the involvement of multiple elementary steps including substrate activation, fluorine transfer, and product formation [35] [36]. The rate-determining step varies depending on the specific fluorinating reagent and substrate structure. For electrophilic fluorination, the initial electrophilic attack on the substrate is typically rate-limiting [10].

Temperature-dependent kinetic studies provide activation energy values that guide reaction optimization efforts [37] [38]. Typical activation energies for fluorination reactions range from 40 to 80 kilojoules per mole, indicating moderate temperature sensitivity [38]. Arrhenius plot analysis enables the determination of pre-exponential factors and provides insights into reaction mechanisms [37].

Mechanistic studies using spectroscopic techniques and computational methods have revealed the detailed pathways for carbon-fluorine bond formation [39] [24]. These investigations provide fundamental understanding that guides the development of improved synthetic methodologies and catalyst systems [24].

Scale-Up and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of safety, economics, and environmental factors [40] [41] [42]. Process development activities focus on identifying and addressing potential challenges associated with larger-scale operations.

Heat management becomes increasingly important at larger scales due to the potential for thermal runaway reactions [42]. Fluorination reactions are often highly exothermic and require adequate cooling capacity to maintain safe operating temperatures. Continuous flow systems offer advantages for heat removal and improved temperature control [41] [43].

Solvent recovery and recycling considerations become economically significant at industrial scales [42]. Distillation and other separation technologies are employed to recover and reuse organic solvents, reducing both operating costs and environmental impact. Solvent selection must balance reaction efficiency with recovery economics [44].

Equipment materials compatibility requires careful evaluation due to the corrosive nature of many fluorinating reagents [45]. Specialized materials such as perfluorinated polymers, Hastelloy, and glass-lined reactors may be necessary to ensure equipment longevity and product purity [45].

Purification and Isolation Techniques

The purification of (1-Fluorocyclobutyl)methanamine hydrochloride requires specialized techniques that account for the unique properties of fluorinated compounds [46] [47] [48]. Traditional purification methods may require modification to achieve acceptable purity levels.

Crystallization represents the preferred purification method for hydrochloride salts due to its scalability and cost-effectiveness [20] [19]. Solvent selection is critical for achieving optimal crystal formation and purity. Mixed solvent systems combining alcohols with ethereal solvents often provide superior results compared to single solvents [20].

Chromatographic purification methods offer high resolution for complex mixtures but require careful consideration of stationary phase compatibility with fluorinated compounds [47] [48]. Fluorous solid-phase extraction provides specialized capabilities for separating fluorinated compounds from non-fluorinated impurities [47].

Recrystallization procedures typically involve dissolution in a hot solvent followed by controlled cooling to promote crystal formation [19]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels. Typical yields for recrystallization range from 70 to 90 percent [19].

Analytical Methods for Process Monitoring

Real-time monitoring of (1-Fluorocyclobutyl)methanamine hydrochloride synthesis requires analytical techniques capable of distinguishing the target compound from structurally related impurities [49] [50] [51]. Method development must address the unique analytical challenges associated with fluorinated compounds.

Nuclear magnetic resonance spectroscopy provides powerful capabilities for structural characterization and purity assessment [51]. Fluorine-19 NMR offers particularly valuable information for fluorinated compounds, providing chemical shift and coupling pattern data that enable unambiguous structural assignment [49].

High-performance liquid chromatography with mass spectrometric detection enables quantitative analysis with high selectivity and sensitivity [49]. Method development requires optimization of mobile phase composition, column selection, and ionization conditions to achieve adequate separation and detection of all relevant components [49].

Gas chromatography-mass spectrometry provides complementary analytical capabilities for volatile fluorinated compounds [49]. However, the thermal lability of some fluorinated compounds may limit the applicability of this technique. Derivatization procedures may be employed to enhance volatility and thermal stability [49].

Ion-selective electrode methods offer specialized capabilities for fluoride determination and can provide valuable information about fluorine content and potential degradation products [52]. These methods are particularly useful for process monitoring applications where rapid results are required [52].

Process analytical technology approaches enable real-time monitoring of critical process parameters and facilitate automated process control [42]. Spectroscopic techniques such as infrared and Raman spectroscopy can provide continuous monitoring capabilities without the need for sample collection and preparation [42].

GHS Hazard Statements

H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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